N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide
Description
N-[2-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide is a pyridopyrimidinone derivative characterized by a fused pyrido[2,3-d]pyrimidin-4-one core linked to a cyclohexanecarboxamide group via an ethyl chain. This structure positions it within a class of heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) receptor modulation .
Properties
Molecular Formula |
C17H22N4O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H22N4O2/c1-12-20-15-14(8-5-9-18-15)17(23)21(12)11-10-19-16(22)13-6-3-2-4-7-13/h5,8-9,13H,2-4,6-7,10-11H2,1H3,(H,19,22) |
InChI Key |
DQJUTCQKPMZMEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide typically involves the following steps:
Final Assembly: The final step involves the coupling of the pyrido[2,3-d]pyrimidine core with cyclohexanecarboxamide through a reductive alkylation process.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide involves its interaction with molecular targets such as tyrosine kinases and cyclin-dependent kinases. These interactions inhibit the activity of these enzymes, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional comparisons with analogous compounds reveal key differences in core frameworks, substituents, and biological activities:
Structural Analogues with Pyridopyrimidinone Cores
TASP0434299 (N-tert-butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide): Core: Shares the pyrido[2,3-d]pyrimidin-4-one scaffold. Substituents: Features a tert-butyl group, methoxyphenyl, and morpholinylpropoxy side chains. Activity: Acts as a radioligand for vasopressin V1B receptor (V1BR) imaging in the CNS, demonstrating high receptor affinity and blood-brain barrier penetration .
N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide: Core: Identical pyrido[2,3-d]pyrimidinone core. Substituents: Fluorophenyl and nitrobenzamide groups. Activity: Not explicitly stated, but nitro groups often confer electron-withdrawing effects, influencing binding interactions. Comparison: The absence of a nitro group in the target compound may reduce oxidative stress risks or metabolic instability compared to this analogue .
Benzothieno[3,2-d]pyrimidinone Derivatives
Examples include N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 8 from ):
- Core: Benzothieno[3,2-d]pyrimidinone fused with a benzothiophene ring.
- Substituents : Cyclohexylthio and methanesulfonamide groups.
- Activity: Potent COX-2 and iNOS inhibitor with anti-inflammatory effects in keratinocyte and macrophage models .
- Comparison: The pyrido[2,3-d]pyrimidinone core in the target compound lacks the benzothiophene ring, which may reduce π-π stacking interactions critical for COX-2 binding. However, the cyclohexanecarboxamide group could improve solubility compared to sulfonamide derivatives.
Research Findings and Implications
- Structural-Activity Relationships (SAR): The pyrido[2,3-d]pyrimidinone core is critical for CNS receptor interactions (e.g., V1BR), as seen in TASP0434299 . Substituents like sulfonamides (in benzothieno derivatives) enhance anti-inflammatory activity via COX-2 inhibition, while carboxamides (target compound) may prioritize metabolic stability .
- Limitations: No direct biological data for the target compound are provided in the evidence; inferences are drawn from structural analogues.
Biological Activity
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide is a complex organic compound categorized as a pyridopyrimidine derivative. This compound has garnered significant attention due to its potential biological activities, particularly as a tyrosine kinase inhibitor . This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H15N5O2
- Molecular Weight : 309.32 g/mol
- IUPAC Name : this compound
The structure features a fused heterocyclic framework that includes both pyridine and pyrimidine rings, contributing to its diverse pharmacological properties.
The primary mechanism of action for this compound is its role as a tyrosine kinase inhibitor . By binding to the ATP-binding site of specific kinases, it inhibits phosphorylation events crucial for signal transduction pathways involved in cell proliferation. This inhibition positions the compound as a potential therapeutic agent in treating various cancers and diseases characterized by dysregulated kinase activity .
Anticancer Activity
Research indicates that compounds with similar structures have demonstrated significant anticancer activity by targeting various kinases involved in tumor growth and metastasis. The ability to inhibit tyrosine kinases suggests potential applications in oncology .
Other Pharmacological Properties
In addition to its anticancer properties, derivatives of pyridopyrimidine compounds have been associated with antimicrobial activity and inhibition of other critical enzymes such as dihydrofolate reductase . These activities broaden the therapeutic scope of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the pyridopyrimidine core.
- Introduction of the cyclohexanecarboxamide group through acylation or alkylation methods.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar pyridopyrimidine derivatives:
These findings underscore the importance of further research into the biological activities of this compound and its derivatives.
Q & A
Q. How can synergistic effects with other therapeutic agents be systematically studied?
- Methodological Answer :
- Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
- Transcriptomics : RNA-seq to identify pathways upregulated/downregulated in combination treatments.
- In vivo models : Test efficacy in xenograft mice with co-administration of standard chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
